(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid
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Overview
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid is a chiral compound that is often used in organic synthesis and pharmaceutical research. This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxyphenyl acetic acid moiety. The presence of the Fmoc group makes it particularly useful in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid typically involves the following steps:
Fmoc Protection: The starting material, (S)-2-amino-2-(4-methoxyphenyl)acetic acid, is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of the Fmoc-protected amino acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural properties.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the synthesis of complex organic molecules and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during various synthetic steps and can be selectively removed under mild conditions. This selective protection and deprotection allow for the stepwise synthesis of complex molecules, particularly peptides.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid
Uniqueness
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it particularly useful in specific synthetic applications where the methoxy functionality is desired.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKZYLDYXMQFKW-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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